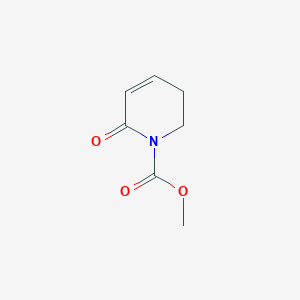

4,4,5,5,6,6,7,7-八氟癸二烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related polyfluoro-compounds often involves cross-ring bond formation and Diels-Alder reactions, as demonstrated in the study of polyfluoro-compounds based on the cycloheptane ring system. These compounds are derived from nonafluorocyclohepta-1,3-dienes and octafluorocyclohepta-1,3,5-triene, showcasing the utility of these methods in producing highly fluorinated bicyclic compounds (Dodsworth et al., 1984). Furthermore, the Diels-Alder reaction, in combination with intramolecular Pauson–Khand reactions, has been utilized for the synthesis of complex polyfluorinated structures, offering pathways for creating novel polyfluoro-compounds (Marco-Contelles et al., 2002).

Molecular Structure Analysis

The molecular structure of polyfluoro-compounds is significantly affected by fluorination. For example, X-ray crystallography studies have elucidated the structure of octafluoro-1,2-dimethylenecyclobutane, revealing its strong π acceptor capabilities and the influence of fluorination on molecular geometry (Lentz & Patzschke, 2004). Similarly, the structure of 2H,4H-hexafluoro-1,5-dimethoxy-8-oxabicyclo(3,2,1)octan-3-one, derived from decafluorocyclohepta-1,4-diene, showcases the effect of fluorination on the stabilization of certain bicyclic frameworks (Hamor et al., 1977).

Chemical Reactions and Properties

Fluorinated dienes, such as those derived from tetrafluoroethene and octafluorocyclopentene, demonstrate unique chemical reactivity, including defluorination reactions that yield new fluorinated dienes (Briscoe et al., 1994). These reactions highlight the diverse reactivity and potential for functionalization inherent in polyfluorinated diene systems.

Physical Properties Analysis

The physical properties of polyfluoro-compounds, such as their volatility and solubility, are markedly affected by their fluorination level. For instance, the synthesis and reactions of polyfluorocycloalkenes have demonstrated the influence of fluorination on the physical characteristics of these compounds, including their reactivity and stability under various conditions (Clayton et al., 1971).

Chemical Properties Analysis

The chemical properties of polyfluoro-compounds, such as 4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene, are characterized by their enhanced stability, reactivity, and potential for undergoing selective transformations. These properties are exemplified in the selective transformations of differently functionalized dienes, which can be utilized to prepare novel building blocks for synthesis, reflecting the broad utility and versatility of polyfluorinated compounds in chemical synthesis (Marco-Contelles et al., 2002).

科学研究应用

多氟代双环化合物的合成

Dodsworth 等人(1984 年)的研究深入探讨了基于环庚烷环系的含氟化合物的合成,重点介绍了氟化环状化合物的化学反应性和在材料科学和有机合成中的潜在应用。他们的工作展示了由非氟环庚-1,3-二烯和八氟环庚-1,3,5-三烯衍生的双环化合物的形成,表明这些化合物可以发生复杂的反应,包括环间键形成和脱氢氟化过程 (Dodsworth、Jenkins、Stephens 和 Tatlow,1984 年)。

电化学还原研究

Doyle、Patrick 和 Pedler(1971 年)研究了八氟环己二烯的电化学还原,揭示了氟代二烯的稳定性和反应性的见解。他们的发现有助于理解此类化合物的电子性质和反应性,通过类比可以扩展到八氟癸二烯及其衍生物 (Doyle、Patrick 和 Pedler,1971 年)。

复分解反应

Kawai 等人(1984 年)对 α,ω-二烯的复分解反应的研究,提供了对长链二烯可能发生的转化的见解。具体来说,他们对 1,7-辛二烯等二烯复分解为环状和非环状产物的工作强调了二烯在合成化学中的多功能性,可能为八氟癸二烯可能发生的转化提供相似之处 (Kawai、Yamazaki、Taoka 和 Kobayashi,1984 年)。

氟代二烯在聚合物化学中的应用

Wagener、Boncella 和 Nel(1991 年)关于非环二烯复分解(ADMET)聚合的工作证明了二烯在合成具有特定性质(包括高热稳定性和耐溶剂和化学品性)的聚合物中的用途。此类研究可能与使用氟代二烯创建新型聚合物材料有关 (Wagener、Boncella 和 Nel,1991 年)。

氟代化合物在有机合成中的应用

Briscoe 等人(1994 年)研究了通过脱氟方法探索新的氟代二烯,展示了获得氟代烯烃的合成途径,这些烯烃由于其独特的反应性和性质在有机合成和材料科学中很有价值 (Briscoe、Chambers、Mullins、Nakamura、Vaughan 和 Drakesmith,1994 年)。

安全和危害

属性

IUPAC Name |

4,4,5,5,6,6,7,7-octafluorodeca-1,9-diene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F8/c1-3-5-7(11,12)9(15,16)10(17,18)8(13,14)6-4-2/h3-4H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSCCIAFMBNMKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(C(C(CC=C)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380854 |

Source

|

| Record name | 4,4,5,5,6,6,7,7-octafluorodeca-1,9-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170804-07-6 |

Source

|

| Record name | 4,4,5,5,6,6,7,7-octafluorodeca-1,9-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B62347.png)